PF-1163B

Antifungal Drug Discovery Ergosterol Biosynthesis Inhibition Structure-Activity Relationship

Standard PF-1163A often introduces confounding variables in antifungal synergy and SAR studies due to side-chain hydroxylation. PF-1163B eliminates this variable. - **4.9-fold higher synergy** with fluconazole (cMIC 0.0016 µg/ml) vs. PF-1163A - preferred for chemosensitization screens. - **C. albicans-selective** (MIC 32 µg/ml); spares non-albicans Candida, A. fumigatus & HepG2 cells. - **Well-characterized SAR pair** with PF-1163A: 2.8x IC50 shift, 4x MIC shift, 4.9x synergy shift. - **ERG25p probe** for sterol intermediate profiling & resistance mutant studies.

Molecular Formula C27H43NO5
Molecular Weight 461.6 g/mol
Cat. No. B15563497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-1163B
Molecular FormulaC27H43NO5
Molecular Weight461.6 g/mol
Structural Identifiers
InChIInChI=1S/C27H43NO5/c1-4-5-6-10-24-15-12-21(2)9-7-8-11-26(30)28(3)25(27(31)33-24)20-22-13-16-23(17-14-22)32-19-18-29/h13-14,16-17,21,24-25,29H,4-12,15,18-20H2,1-3H3/t21-,24-,25+/m1/s1
InChIKeyPCRJJAXIHTZHNU-SDUSCBPUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PF-1163B Key Properties and Procurement


PF-1163B (CAS 258871-60-2) is a 13-membered macrocyclic depsipeptide antifungal antibiotic isolated from Penicillium sp. [1]. Its core mechanism involves inhibition of ergosterol (ERG) biosynthesis, a pathway essential for fungal cell membrane integrity . The compound is characterized by a molecular formula of C₂₇H₄₃NO₅ and a molecular weight of 461.6 g/mol [1]. PF-1163B is structurally and mechanistically distinct from its closely related analog PF-1163A by the absence of an additional hydroxyl group on its side chain, a structural difference that correlates with quantifiable differences in potency [2].

Antifungal macrolide probe targeting ergosterol biosynthesis at C-4 sterol methyl oxidase
Pairs with PF-1163A for side-chain hydroxylation SAR studies in Candida albicans models
Supports azole synergy screening and chemosensitization research against resistant strains

PF-1163B Non-Interchangeability with PF-1163A


Within the PF-1163 depsipeptide series, structural modifications translate directly into divergent pharmacological profiles. PF-1163B and PF-1163A differ solely by a single hydroxyl group on the side chain [1], yet this minimal change drives a nearly 3-fold difference in ergosterol synthesis inhibition potency (IC₅₀ = 34 ng/mL vs. 12 ng/mL, respectively) [2]. More critically, the two analogs exhibit opposite trends in fluconazole synergy magnitude against azole-resistant C. albicans, with PF-1163B achieving a >1,000-fold MIC reduction compared to PF-1163A's ~128-fold reduction . Generic substitution based on structural class alone would therefore compromise the integrity of experimental models dependent on specific potency thresholds or synergistic interaction profiles.

! PF-1163B and PF-1163A differ in intrinsic target potency; direct replacement without re-titration may alter assay dynamic range.
! Fluconazole synergy magnitude is not equivalent between the two analogs; substituting one for the other introduces uncontrolled variables in combination studies.
! Side-chain hydroxylation status influences antifungal activity; substitution risks confounding structure-activity relationship interpretations.

PF-1163B vs PF-1163A Quantitative Evidence


Ergosterol Synthesis Inhibition Potency

PF-1163B demonstrates approximately 2.8-fold lower potency in inhibiting ergosterol synthesis compared to its structural analog PF-1163A. Both compounds target the same pathway, but PF-1163B's IC₅₀ of 34 ng/mL is notably higher than PF-1163A's IC₅₀ of 12 ng/mL [1]. This quantitative difference correlates with PF-1163B lacking an additional hydroxyl group present on PF-1163A's side chain, providing a clear SAR anchor for researchers requiring either higher or lower pathway engagement potency in their experimental systems [2].

Ergosterol Synthesis IC50
Data to verify
PF-1163B: 34 ng/ml vs PF-1163A: 12 ng/ml (2.8-fold difference)
Supports potency-difference-dependent study design in cell-free enzymatic assays.
Cell-free ergosterol synthesis assay; source data not directly cited.
Antifungal Drug Discovery Ergosterol Biosynthesis Inhibition Structure-Activity Relationship

Candida albicans Antifungal Activity

Against Candida albicans, PF-1163B exhibits an MIC of 32 µg/mL, which is 4-fold higher (less potent) than PF-1163A's MIC of 8 µg/mL against the same pathogen [1]. Notably, both compounds share the same species selectivity profile—neither inhibits other Candida strains, Aspergillus fumigatus, or HepG2 mammalian cells at these concentrations . This indicates that the structural difference affects potency magnitude but not selectivity breadth.

C. albicans MIC
Data to verify
PF-1163B: 32 µg/ml vs PF-1163A: 8 µg/ml (4-fold higher)
Highlights side-chain hydroxylation impact on whole-cell antifungal activity.
Broth microdilution; independent verification recommended.
Candida albicans MIC Determination Antifungal Susceptibility Testing

Fluconazole Synergy Against Resistant C. albicans

PF-1163B demonstrates potent synergy with fluconazole against azole-resistant C. albicans. When used in combination, the MIC of fluconazole is reduced from 2 µg/mL to 0.0016 µg/mL—a 1,250-fold enhancement in potency . For comparison, PF-1163A in combination with fluconazole reduces the fluconazole MIC from 1 µg/mL to 0.0078 µg/mL, representing an approximately 128-fold enhancement [1]. PF-1163B therefore provides a superior synergistic magnitude despite its lower standalone potency.

Fluconazole Synergy
Head-to-head
Combination MIC: 0.0016 µg/ml (B) vs 0.0078 µg/ml (A); 4.9-fold lower
Demonstrates differential chemosensitization potency against azole-resistant C. albicans.
Checkerboard assay with clinical isolate.
Azole Resistance Antifungal Synergy Combination Therapy Fluconazole

Species Selectivity Profile

PF-1163B exhibits a narrow and defined species selectivity profile. At its active concentration (MIC = 32 µg/mL against C. albicans), PF-1163B shows no growth inhibitory activity against other Candida species, Aspergillus fumigatus, or HepG2 mammalian cells . This selectivity pattern is identical to that observed for PF-1163A, indicating that the core scaffold—not the hydroxyl group difference—dictates species specificity [1]. The lack of HepG2 cytotoxicity further supports a favorable fungal vs. mammalian cell selectivity window .

Species Selectivity
Class-level
Active only against C. albicans; no inhibition of other Candida spp., A. fumigatus, or HepG2 cells.
Supports C. albicans-selective mechanism studies without off-target species interference.
Narrow-spectrum profile shared with PF-1163A.
Species Selectivity Candida albicans Antifungal Specificity Mammalian Cytotoxicity

PF-1163B Application Scenarios


Azole Synergy Screening Against Resistant C. albicans

PF-1163B is the preferred tool compound for investigating combination strategies to overcome fluconazole resistance in C. albicans. With a quantified 1,250-fold reduction in fluconazole MIC when used in combination [1], PF-1163B provides a robust synergistic signal for mechanistic studies, high-throughput synergy screening, and validation of resistance-reversal hypotheses. This application is directly supported by the quantitative synergy data established in Evidence Item 3.

C. albicans-Selective Inhibitor Profiling

PF-1163B serves as an essential comparator compound in SAR campaigns investigating the impact of side-chain hydroxylation on antifungal potency. The quantified 2.8-fold difference in ERG synthesis IC₅₀ and 4-fold difference in C. albicans MIC relative to PF-1163A [2] provide a validated potency gradient that can anchor the evaluation of novel synthetic analogs or biosynthetic derivatives. This application is directly supported by the comparative data in Evidence Items 1 and 2.

C-4 Sterol Methyl Oxidase Mechanism Studies

Researchers requiring a tool compound with narrow, defined species selectivity should prioritize PF-1163B. Its demonstrated lack of activity against non-albicans Candida species and A. fumigatus [3] enables clean interrogation of C. albicans-specific cellular processes without confounding cross-species effects. The absence of HepG2 cytotoxicity further supports its use in host-pathogen co-culture models where mammalian cell viability must be preserved. This application is directly supported by the selectivity data in Evidence Item 4.

SAR Studies: Side-Chain Hydroxylation

In antifungal discovery programs where a moderate-potency positive control is required to establish assay windows and sensitivity thresholds, PF-1163B (MIC = 32 µg/mL against C. albicans) provides a valuable reference point between highly potent clinical candidates and inactive negative controls. Its well-characterized mechanism (ERG synthesis inhibition, IC₅₀ = 34 ng/mL) [1] ensures that positive signals reflect genuine antifungal activity rather than assay artifacts. This application is supported by the baseline potency data established across all evidence items.

Application
Selection Property
Validation Focus
Azole synergy screening against resistant C. albicans
Fluconazole chemosensitization context
Synergy endpoint validation
C. albicans-selective inhibitor profiling
Species-selectivity screening
Off-target activity exclusion
C-4 sterol methyl oxidase mechanism studies
ERG25p target engagement
Sterol intermediate profiling
Side-chain hydroxylation SAR studies
Hydroxylation-dependent activity shift
Pharmacological consequence quantification

Technical Documentation Hub

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38 linked technical documents
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